2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
This compound (CAS 861209-61-2, molecular formula C₂₄H₁₉F₃N₄OS) is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at position 7, a 2-methoxyphenyl group at position 5, and a 3-(2,5-dimethylpyrrole)-substituted thienyl moiety at position 2 . Its structural complexity arises from the fusion of heterocyclic systems, including pyrrole, thiophene, and pyrazolo[1,5-a]pyrimidine, which collectively influence its physicochemical properties and biological interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity (XLogP3 = 5.5), while the 2-methoxyphenyl group contributes to electronic effects critical for target binding .
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4OS/c1-14-8-9-15(2)30(14)19-10-11-33-23(19)18-13-22-28-17(16-6-4-5-7-20(16)32-3)12-21(24(25,26)27)31(22)29-18/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMGIBUVLUFRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC=CC=C5OC)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole and thiophene intermediates, followed by their coupling with the pyrazolo[1,5-a]pyrimidine core. Common reagents used in these reactions include various aldehydes, ketones, and amines, under conditions such as reflux in organic solvents and the use of catalysts like acids or bases .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Structure
The structural features of this compound include a pyrazolo[1,5-a]pyrimidine core, which is known for its planar geometry and ability to engage in hydrogen bonding. The presence of substituents such as trifluoromethyl and methoxyphenyl groups enhances its lipophilicity and biological activity.
Antiviral Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as antiviral agents. For instance, modifications to the pyrazolo[1,5-a]pyrimidine scaffold have led to compounds exhibiting significant antiviral activity against various viruses, including HIV and influenza. The compound has been evaluated for its ability to inhibit viral replication and demonstrate synergistic effects with existing antiviral drugs .
Antibacterial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can possess antibacterial properties. A study demonstrated that certain derivatives exhibited synergistic activity with antibiotics like colistin, suggesting their potential as adjunct therapies in treating resistant bacterial infections . The structural modifications of the compound may enhance its interaction with bacterial targets.
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine framework has been explored for anticancer applications due to its ability to inhibit key enzymes involved in cancer cell proliferation. Compounds derived from this scaffold have shown promise in targeting kinases and other cancer-related pathways .
Neuroprotective Effects
Emerging research suggests that certain pyrazolo[1,5-a]pyrimidines may exhibit neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways .
Case Study 1: Antiviral Screening
A screening campaign evaluated several derivatives of pyrazolo[1,5-a]pyrimidine for antiviral activity against HIV. Compounds were assessed for their IC50 values, revealing several candidates with potent inhibitory effects compared to standard treatments .
Case Study 2: Antibacterial Synergy
In a study focusing on antibiotic resistance, a derivative of the compound was tested alongside colistin against multidrug-resistant strains of bacteria. The results indicated enhanced efficacy when used in combination therapy, suggesting a viable approach to combat resistant infections .
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Position 5 Substituents: The 2-methoxyphenyl group in the target compound contrasts with the 3,4,5-trimethoxyphenyl group in compound 6m, which demonstrated enhanced cytotoxicity in cancer cell lines due to increased electron-donating effects . Replacement with a 4-fluorophenyl group (6p) improved selectivity for cancer cells, suggesting that electron-withdrawing groups at position 5 fine-tune target engagement .
Position 7 Substituents: The trifluoromethyl (CF₃) group in the target compound is a bioisostere known to enhance metabolic stability and membrane permeability. This differs from the morpholine group in PI3Kδ inhibitors (e.g., compound in ), which introduces hydrogen-bonding capabilities critical for kinase inhibition.
Position 2 Heterocyclic Moieties :
- The 2,5-dimethylpyrrole-thienyl combination in the target compound may facilitate π-π stacking interactions with hydrophobic kinase domains, a feature absent in simpler aryl-substituted analogs like 6m or 6p .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups (EWGs) : The CF₃ group at position 7 enhances potency in kinase inhibitors by stabilizing ligand-receptor interactions through hydrophobic and dipole effects .
- Planarity and Conformation: The pyrazolo[1,5-a]pyrimidine core’s inherent planarity (vs. non-planar pyrazole-pyrrole systems) improves binding to flat enzymatic active sites, as noted in computational studies .
- Steric Effects : Substituents at position 2 (e.g., dimethylpyrrole-thienyl) influence spatial orientation; bulkier groups may hinder binding but improve selectivity .
Biological Activity
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. Pyrazolo[1,5-a]pyrimidines have shown potential as therapeutic agents due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactive properties. The presence of substituents such as the trifluoromethyl group and methoxyphenyl moiety enhances its lipophilicity and potential interaction with biological targets.
Antioxidant Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antioxidant properties. For instance, the total antioxidant capacity and iron-reducing power were evaluated in various derivatives, revealing that many compounds within this class possess potent radical scavenging abilities .
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 3g | 85 | 90 |
| 3h | 78 | 88 |
| 3l | 82 | 85 |
Anti-Diabetic and Anti-Alzheimer Activities
In vitro evaluations have indicated that certain pyrazolo[1,5-a]pyrimidines demonstrate anti-diabetic effects by inhibiting key enzymes involved in glucose metabolism. Additionally, some derivatives have shown promise in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease .
Anti-Cancer Properties
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. For example, compounds derived from this scaffold have been tested against various cancer cell lines, including breast (MCF-7) and lung cancer cells. The results suggest that these compounds can inhibit cell proliferation and induce apoptosis through multiple pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | CDK9 inhibition |
| MDA-MB-231 | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Inhibition of PI3K/Akt pathway |
Study on Anticancer Activity
A recent investigation focused on synthesizing a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluating their anticancer activity through MTT assays. The study found that certain derivatives exhibited significant growth inhibition in MDA-MB-231 cells compared to controls .
In Vivo Studies
In vivo studies have further substantiated the anticancer efficacy of these compounds. For instance, a study demonstrated that a specific derivative significantly reduced tumor size in xenograft models when administered at appropriate doses .
The biological activity of pyrazolo[1,5-a]pyrimidines can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
- Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals.
- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways such as PI3K/Akt and MAPK pathways involved in cancer progression.
Q & A
Basic: What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclization of precursors such as aminopyrazoles or thienyl-substituted intermediates. For example, describes refluxing precursors in solvents like pyridine or 1,4-dioxane under inert atmospheres, followed by neutralization and crystallization . To adapt this for the target compound:
- Use 3-(2,5-dimethylpyrrolyl)thiophene and 2-methoxyphenyl-substituted pyrimidine as starting materials.
- Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on analogous protocols in , where PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and triethylamine facilitate coupling reactions .
- Monitor yields (typically 46–70% for similar derivatives) and characterize intermediates via 1H/13C NMR and HRMS to confirm structural integrity .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Key characterization steps include:
- Single-crystal X-ray diffraction (as in ) to resolve bond lengths, angles, and packing motifs. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 9.08 Å, b = 9.06 Å, c = 27.26 Å .
- Vibrational spectroscopy (IR) to identify functional groups (e.g., trifluoromethyl C–F stretches at 1100–1200 cm⁻¹).
- NMR spectroscopy to assign substituent positions:
- 1H NMR: Methoxy protons (δ 3.8–4.0 ppm), pyrrole protons (δ 6.0–6.5 ppm).
- 19F NMR: Trifluoromethyl group (δ -60 to -70 ppm) .
- Computational modeling (DFT) to map electron density distributions and predict reactivity .
Advanced: How can computational methods guide the optimization of reaction conditions for this compound?
highlights quantum chemical calculations and reaction path search methods to minimize trial-and-error experimentation:
- Use software like Gaussian or ORCA to calculate activation energies for key steps (e.g., cyclization or aryl coupling).
- Apply transition state theory to identify rate-limiting steps. For example, notes that Pd-catalyzed coupling reactions benefit from bis-triphenylphosphine-palladium(II) chloride catalysts .
- Simulate solvent effects (e.g., 1,4-dioxane vs. DMF) using COSMO-RS models to predict solubility and stability .
Advanced: What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidines?
Conflicting bioactivity results (e.g., antitrypanosomal vs. kinase inhibition) may arise from:
- Substituent electronic effects : The trifluoromethyl group enhances electron-withdrawing properties, altering binding affinities .
- Crystallographic vs. solution-state conformations : shows that solid-state packing (e.g., π-stacking of fluorophenyl groups) may not reflect solution dynamics .
- Assay variability : Standardize protocols using ’s approach, where biological evaluations include positive controls (e.g., reference inhibitors) and dose-response curves .
Advanced: How can researchers design experiments to probe structure-activity relationships (SAR) for this compound?
SAR studies require systematic variation of substituents and rigorous data analysis:
- Core modifications : Replace the 2-thienyl group with pyridyl ( ) or benzothiophene to assess π-system effects on bioactivity .
- Substituent scanning : Compare 2-methoxyphenyl vs. 4-fluorophenyl ( ) to evaluate steric/electronic contributions .
- Data-driven SAR : Use machine learning (e.g., Random Forest models) to correlate structural descriptors (Hammett σ, logP) with activity data .
Methodological Recommendations
- Contradiction Analysis : Cross-validate NMR/X-ray data with computational models to resolve structural ambiguities .
- Reaction Optimization : Employ DoE (Design of Experiments) to test variables like catalyst loading and solvent polarity .
- Data Security : Use encrypted lab notebooks (e.g., LabArchives) to protect sensitive synthesis data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
